molecular formula C10H12IN B13982470 1-(4-Iodobenzyl)cyclopropanamine

1-(4-Iodobenzyl)cyclopropanamine

Cat. No.: B13982470
M. Wt: 273.11 g/mol
InChI Key: XJENRPIXRPNGRT-UHFFFAOYSA-N
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Description

1-(4-Iodobenzyl)cyclopropanamine is an organic compound with the molecular formula C10H12IN. It is characterized by the presence of a cyclopropane ring attached to a benzyl group substituted with an iodine atom at the para position.

Preparation Methods

The synthesis of 1-(4-Iodobenzyl)cyclopropanamine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Iodobenzyl)cyclopropanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Iodobenzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and nanocomposites.

Mechanism of Action

The mechanism of action of 1-(4-Iodobenzyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-Iodobenzyl)cyclopropanamine can be compared with other similar compounds such as:

    1-(4-Bromobenzyl)cyclopropanamine: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chlorobenzyl)cyclopropanamine: Contains a chlorine atom in place of iodine.

    1-(4-Fluorobenzyl)cyclopropanamine: Features a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

1-[(4-iodophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H12IN/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4H,5-7,12H2

InChI Key

XJENRPIXRPNGRT-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)I)N

Origin of Product

United States

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